molecular formula C20H16ClN5O2 B2814982 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide CAS No. 852440-75-6

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2814982
CAS RN: 852440-75-6
M. Wt: 393.83
InChI Key: IFVRDYMVMRXADL-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a fused nitrogen-containing heterocyclic ring system . These types of compounds are considered as privileged core skeletons in biologically active compounds and are similar to natural purines . They have been reported to have potential pharmacological activities such as antiviral, antimicrobial, antitumor, and others .

Scientific Research Applications

Anticancer Applications

Research has demonstrated the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives, including those structurally related to the compound , for their antitumor activities. A study by El-Morsy et al. (2017) synthesized a series of these derivatives and evaluated their in vitro antitumor activity against the human breast adenocarcinoma cell line MCF7. Among the new series, one derivative showed significant antitumor activity, highlighting the potential of these compounds as anticancer agents El-Morsy, El-Sayed, & Abulkhair, 2017. Additionally, Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, discovering compounds with appreciable cancer cell growth inhibition against several cancer cell lines, further supporting the anticancer research application of such compounds Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020.

Antimicrobial Applications

Compounds related to 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide have also been evaluated for their antimicrobial properties. Hafez, El-Gazzar, & Al-Hussain (2016) synthesized pyrazolo[3,4-d]pyrimidine derivatives and assessed their in vitro antimicrobial activity, finding that some compounds exhibited significant antimicrobial activity Hafez, El-Gazzar, & Al-Hussain, 2016. This suggests a potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action would depend on the specific biological or pharmacological activity of the compound. For example, some pyrazolo[3,4-d]pyrimidines have been reported to have antitumor activity .

properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-13-2-6-15(7-3-13)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)16-8-4-14(21)5-9-16/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVRDYMVMRXADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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